4-Nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
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Overview
Description
4-Nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a chemical compound characterized by the presence of a nitro group, a trifluoromethyl group, and a pyrazole ring. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
Mechanism of Action
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Given the compound’s structure, it may be involved in pathways related to nitroaromatic compounds or trifluoromethylated compounds
Pharmacokinetics
Based on its chemical structure, it is likely that the compound is absorbed in the gastrointestinal tract after oral administration, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, the compound’s activity may be affected by the pH of the environment, as changes in pH can alter the compound’s ionization state and therefore its ability to interact with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Nitration: The nitro group is introduced through nitration reactions, typically using nitric acid or a mixture of nitric acid and sulfuric acid.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, using reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Nitric acid, potassium permanganate.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
4-Nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
4-Nitro-3-(trifluoromethyl)benzoic acid: Similar in structure but with a benzoic acid core instead of a pyrazole ring.
3-(Trifluoromethyl)-1H-pyrazole-5-carboxylic acid: Lacks the nitro group but shares the pyrazole and trifluoromethyl groups.
4-Nitro-1H-pyrazole-5-carboxylic acid: Lacks the trifluoromethyl group but shares the pyrazole and nitro groups.
Uniqueness
4-Nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is unique due to the combination of the nitro, trifluoromethyl, and carboxylic acid groups on the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
4-nitro-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F3N3O4/c6-5(7,8)3-2(11(14)15)1(4(12)13)9-10-3/h(H,9,10)(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSUXBAOGDOGJBK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NN=C1C(=O)O)C(F)(F)F)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F3N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30591618 |
Source
|
Record name | 4-Nitro-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30591618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1322805-15-1 |
Source
|
Record name | 4-Nitro-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30591618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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